molecular formula C17H23ClN2O4 B2954990 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid CAS No. 885272-96-8

2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid

Cat. No.: B2954990
CAS No.: 885272-96-8
M. Wt: 354.83
InChI Key: NTNWMQLTURQXSB-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid is a synthetic organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a chlorophenyl acetic acid moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid typically involves the following steps:

    Protection of Piperazine: The piperazine ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-piperazine.

    Formation of Chlorophenyl Acetic Acid: The chlorophenyl acetic acid moiety can be synthesized through the halogenation of phenylacetic acid using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

    Coupling Reaction: The Boc-piperazine and chlorophenyl acetic acid are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the chlorophenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The Boc group can be removed under physiological conditions, revealing the active piperazine moiety, which can then interact with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Boc-piperazinyl)-2-phenylacetic acid: Lacks the chlorine substituent on the phenyl ring.

    2-(4-Boc-piperazinyl)-2-(2-bromophenyl)acetic acid: Contains a bromine substituent instead of chlorine.

    2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid: Contains a fluorine substituent instead of chlorine.

Uniqueness

2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The Boc-protected piperazine ring also provides a versatile handle for further chemical modifications.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-6-4-5-7-13(12)18/h4-7,14H,8-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNWMQLTURQXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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